4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide
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Overview
Description
4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13N3O6S2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of nitro and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of benzenesulfonamide to introduce the nitro group, followed by sulfonation to attach the sulfamoylbenzyl group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can inhibit specific enzymes, making it a potential candidate for drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition disrupts the cellular processes, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide include other benzenesulfonamide derivatives such as:
- 4-nitrobenzenesulfonamide
- 4-nitro-N-(phenylsulfonyl)benzenesulfonamide
- 4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of nitro and sulfamoylbenzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[(4-nitrophenyl)sulfonylamino]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S2/c14-23(19,20)12-5-1-10(2-6-12)9-15-24(21,22)13-7-3-11(4-8-13)16(17)18/h1-8,15H,9H2,(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMDWEXKSKVBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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